1,3-Bis(trichlorosilyl)propane

POSS derivatives Thermal stability Sublimation

1,3-Bis(trichlorosilyl)propane is a linear α,ω-bifunctional organosilicon cross-linker, featuring two trichlorosilyl (–SiCl₃) termini bridged by a three-carbon propylene chain. This structure provides dual reactive sites for hydrolysis and condensation, making it a critical building block for sol-gel hybrids and polyhedral oligomeric silsesquioxanes (POSS).

Molecular Formula C3H6Cl6Si2
Molecular Weight 311 g/mol
CAS No. 18171-50-1
Cat. No. B095183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(trichlorosilyl)propane
CAS18171-50-1
Synonyms1,3-BIS(TRICHLOROSILYL)PROPANE
Molecular FormulaC3H6Cl6Si2
Molecular Weight311 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2
InChIKeyMLDKTCCADNRZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(trichlorosilyl)propane (CAS 18171-50-1): A Bifunctional Organosilane Intermediate for Precision Material Architecture


1,3-Bis(trichlorosilyl)propane is a linear α,ω-bifunctional organosilicon cross-linker, featuring two trichlorosilyl (–SiCl₃) termini bridged by a three-carbon propylene chain [1]. This structure provides dual reactive sites for hydrolysis and condensation, making it a critical building block for sol-gel hybrids and polyhedral oligomeric silsesquioxanes (POSS) [1]. Its physical form is typically a colorless liquid to low-melting solid (mp 29–30 °C) with a density of 1.439 g/cm³ at ambient conditions .

Chemistry Bifunctional organosilane cross-linker for sol-gel hybrids & POSS
Spatial Control Propylene bridge dictates reactive site architecture and cyclization pathway
Handling Low-melting solid; gentle heating required for liquid-phase processing

Why Generic Substitution of 1,3-Bis(trichlorosilyl)propane with Other α,ω-Bis(trichlorosilyl)alkanes Leads to Performance Failure


The length of the alkylene bridge in α,ω-bis(trichlorosilyl)alkanes is not a passive spacer; it fundamentally dictates the spatial arrangement of reactive sites, the thermodynamic accessibility of key intermediates, and the ultimate material properties [1]. Switching the C3-propylene bridge for a shorter C2-ethylene or longer C6-hexylene linker profoundly alters the compound's thermal degradation pathway, its ability to form specific ionic species, and its sol-gel cyclization behavior [1][2]. Consequently, simple stoichiometric or reactivity-based substitution without considering these bridge-length-dependent effects will result in divergent material performance and failed synthetic objectives.

Thermal Degradation Pathway Shift
C2 or C6 linkers shift POSS decomposition to near-total sublimation, compromising high-temperature char formation.
Reactivity Divergence in Ion Formation
Ethylene bridge enables bis(silylium) dication formation, whereas propylene stabilizes a cyclic hydronium ion for selective functionalization.
Cyclization Product Architecture
C2 spacer yields an uncontrolled bicyclic dimer; propylene favors a defined six-membered cyclic monomer for further polymerization.

Quantitative Differentiation Data for 1,3-Bis(trichlorosilyl)propane Against Closest Analogs


POSS Derivative Thermal Stability: Sublimation Resistance is Unique to the C3-Propylene Bridge

In a direct comparative study, the POSS derivative synthesized from 1,3-bis(trichlorosilyl)propane (IBDP) exhibits a unique thermal degradation profile compared to its C2 (IBDE) and C6 (IBDH) analogs. While the 10% weight loss temperatures (T_d10) are relatively similar at 306 °C, 293 °C, and 317 °C for IBDE, IBDP, and IBDH respectively, the key differentiator is the degradation mechanism. IBDE and IBDH exhibit nearly 100% mass-loss due to sublimation, whereas IBDP does not sublime [1]. This indicates that IBDP undergoes thermal decomposition via a non-sublimative pathway, leading to char formation and potentially better high-temperature structural integrity.

POSS Thermal Degradation
Head-to-head
IBDP (C3) does not sublime; IBDE (C2) and IBDH (C6) show ~100% mass-loss via sublimation at Td10.
Non-sublimative decomposition supports char yield and high-temperature structural integrity.
TGA under inert atmosphere; POSS derived from corresponding bis(trichlorosilyl)alkane.
POSS derivatives Thermal stability Sublimation

Reactivity Control in Silylium Ion Formation: Propylene Bridge Prevents Further Hydride Abstraction

The ethylene-bridged hydronium ion (derived from a C2 precursor) has a low free energy difference (ΔG=1.3 kcal mol⁻¹) between its closed and counteranion-stabilized open forms, making the open form energetically accessible and susceptible to a second hydride abstraction to form a bis(silylium) ion. Conversely, the propylene-bridged analog (from a C3 precursor) has a significantly higher energy barrier (ΔG=5.5 kcal mol⁻¹), rendering the open form inaccessible in solution. Consequently, the C3-based cyclic hydronium ion is stable and does not react further, while the C2-based system proceeds to the bis(silylium) dication [1].

Hydronium Ion Stability
Head-to-head
ΔG barrier 5.5 kcal mol⁻¹ (C3) vs. 1.3 kcal mol⁻¹ (C2)
Higher barrier prevents further hydride abstraction, enabling stable intermediate isolation.
DFT-calculated; consistent with experimental reactivity toward Ph₃C[CHB₁₁Cl₁₁].
Silylium Ions Hydride Abstraction Lewis Acid Catalysis

Physical Property Profile for Process Engineering: Viscosity and Volatility Trade-offs

The physical state and volatility of bis(trichlorosilyl)alkanes are chain-length dependent, impacting handling and processing. The C3 compound is a low-melting solid (mp 29-30 °C) at room temperature, requiring gentle heating for liquid-phase processing, unlike the C2 analog, which is a solid, and the C6 analog, which is a room-temperature liquid. Its density (1.439 g/cm³) is intermediate, and its atmospheric boiling point (predicted 240.9 °C) is between those of the C2 (202 °C) and C6 (281 °C) analogs, offering a balance between volatility for vapor-phase deposition and thermal stability against premature evaporation .

Physical Property Profile
Data to verify
mp 29–30 °C (solid); bp 240.9 °C (pred.); density 1.439 g/cm³. Intermediate volatility vs. C2 (202 °C) and C6 (281 °C).
Balanced volatility offers wider process window for vapor-phase deposition.
Boiling points for C3 and C6 are predicted; experimental confirmation recommended.
Physical Properties Process Engineering Vapor Deposition

Controlled Cyclization in Sol-Gel Process: Propylene Spacer Favors Six-Membered Cyclic Disilsesquioxane

Under acidic sol-gel conditions, the alkoxy analog 1,3-bis(triethoxysilyl)propane preferentially undergoes intramolecular condensation to form a six-membered cyclic disilsesquioxane monomer, rather than cross-linking into a network gel. This contrasts with 1,2-bis(triethoxysilyl)ethane, which forms a bicyclic dimer composed of two annelated seven-membered rings. The resulting cyclic monomer from the C3 spacer offers a distinct building block for subsequent ring-opening polymerization or network formation [1]. This behavior is a class-level inference for the trichlorosilyl analogs, as hydrolysis liberates the same silanol intermediates.

Sol-Gel Cyclization
Class-level inference
C3 spacer forms six-membered cyclic disilsesquioxane monomer; C2 forms bicyclic dimer.
Supports synthesis of monodisperse building block for nanostructured materials.
Behavior inferred from ethoxy analog; requires validation for chlorosilane sol-gel conditions.
Sol-Gel Chemistry Cyclization Silsesquioxane Precursors

High-Differentiation Application Scenarios for 1,3-Bis(trichlorosilyl)propane Based on Quantitative Evidence


Synthesis of Sublimation-Resistant, High-Temperature POSS Thermosets

The quantitative thermal evidence identifies 1,3-bis(trichlorosilyl)propane as the preferred precursor for POSS materials intended for high-temperature environments where sublimation is a primary failure mechanism. The resulting C3-linked POSS (IBDP) uniquely avoids the near-total mass loss observed in C2 and C6 analogs, making it suitable for aerospace coatings and fire-resistant composites [1].

Synthesis of a Stable Cyclic Hydronium Ion Intermediate for Selective Functionalization

The energetic inaccessibility of the open form of the propylene-bridged hydronium ion (ΔG=5.5 kcal mol⁻¹) mandates the use of this precursor for the synthesis of stable, tethered silylium/hydronium ion pairs. This provides a stable intermediate for selective catalysis or stepwise derivatization, a pathway blocked with the shorter ethylene bridge [1].

CVD/ALD Precursor for Hafnium or Zirconium Silicate Gate Dielectrics

The physical properties of 1,3-bis(trichlorosilyl)propane—specifically its intermediate volatility and lower density compared to the solid C2 analog—make it a superior precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. Its balanced vapor pressure allows for a wider process window, enabling more uniform film nucleation and growth compared to its more or less volatile analogs [1].

Monodisperse Building Block for Hierarchically Porous Hybrid Materials

Leveraging the class-inferred sol-gel cyclization behavior, this compound acts as a gateway to well-defined cyclic disilsesquioxane monomers. This controlled architecture is essential for building hierarchically porous materials where pore size and network topology must be precisely engineered, a level of control not offered by the non-selective cyclization of the C2 precursor [1].

Application
Selection Property
Validation Focus
Sublimation-resistant POSS thermoset synthesis
Non-sublimative thermal degradation
TGA char yield and dimensional stability
Stable hydronium ion pair synthesis
Thermodynamic barrier to open form
DFT energetics and hydride abstraction selectivity
Vapor-phase deposition (CVD/ALD) precursor
Intermediate volatility and liquid-phase handling
Vapor pressure uniformity and film nucleation
Cyclic disilsesquioxane monomer synthesis
Selective intramolecular cyclization
Sol-gel cyclization pathway and pore architecture
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